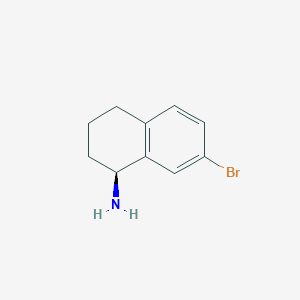

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

Description

Overview of Tetrahydronaphthalene (Tetralin) Derivatives

Tetrahydronaphthalene, commonly known as tetralin, serves as the fundamental structural scaffold for an extensive family of organic compounds with diverse biological and chemical properties. The molecular formula C₁₀H₁₂ characterizes tetralin as a partially hydrogenated derivative of naphthalene, wherein one of the aromatic rings has been reduced to a saturated cyclohexane ring while maintaining the aromatic character of the second ring. This unique bicyclic structure creates a rigid framework that has proven invaluable in medicinal chemistry applications, particularly when functionalized with various substituents.

The production of tetralin derivatives typically involves catalytic hydrogenation of naphthalene, although alternative synthetic approaches have been developed to introduce specific substitution patterns. The Darzens tetralin synthesis, developed by Auguste Georges Darzens in 1926, represents a classic named reaction for preparing tetralin derivatives through intramolecular electrophilic aromatic substitution reactions. This methodology involves the ring-closing reaction of 1-aryl-pent-4-ene substrates using concentrated sulfuric acid, providing access to substituted tetralin frameworks with predictable regioselectivity.

Tetrahydronaphthalene derivatives have attracted significant attention in drug discovery due to their wide array of pharmacological activities, including action as non-steroidal glucocorticoid receptor modulators, anticancer agents, analgesics, anti-inflammatory compounds, antimicrobials, and cardiovascular therapeutics. The rigid bicyclic structure provides conformational constraints that can enhance binding selectivity and potency when targeting specific biological receptors or enzymes.

Classification within Aminotetralin Compound Family

The aminotetralin compound family encompasses a diverse collection of tetrahydronaphthalene derivatives functionalized with amino groups at various positions on the ring system. (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine belongs specifically to the 1-aminotetralin subclass, characterized by the presence of an amino group at the 1-position of the tetrahydronaphthalene scaffold. This positioning creates a benzylic amine functionality that exhibits distinct chemical reactivity and biological activity profiles compared to amino groups located at other positions.

The classification system for aminotetralins typically considers both the position of the amino substituent and the stereochemistry at chiral centers. The (S)-configuration at the 1-position distinguishes this compound from its (R)-enantiomer, creating potentially different biological activities and pharmacological profiles. The presence of the bromine atom at the 7-position further refines the classification, placing this compound within the halogenated aminotetralin subgroup.

Comparative analysis with related aminotetralins reveals structural relationships that influence biological activity. For example, 2-aminotetralin exhibits stimulant properties and acts as a rigid analogue of phenylisobutylamine, demonstrating full substitution for d-amphetamine in drug discrimination studies. Similarly, 5-hydroxy-2-aminotetralin functions as a dopamine receptor agonist, particularly targeting D2 dopamine receptors. These structure-activity relationships underscore the importance of both amino group positioning and additional substituents in determining biological function.

| Compound | Position of Amino Group | Additional Substituents | Molecular Formula | Biological Activity |

|---|---|---|---|---|

| This compound | 1 | 7-Bromo | C₁₀H₁₂BrN | Research intermediate |

| 2-Aminotetralin | 2 | None | C₁₀H₁₃N | Stimulant activity |

| 5-Hydroxy-2-aminotetralin | 2 | 5-Hydroxy | C₁₀H₁₃NO | Dopamine receptor agonist |

| (R)-1-Aminotetralin | 1 | None | C₁₀H₁₃N | Pharmacological research |

Historical Development of Aminotetralin Chemistry

The historical development of aminotetralin chemistry traces its origins to the broader exploration of naphthalene derivatives in the early to mid-20th century. The foundational work of Auguste Georges Darzens in establishing synthetic methodologies for tetralin preparation provided the chemical infrastructure necessary for subsequent functionalization with amino groups. Darzens' contributions, particularly the development of the tetralin synthesis bearing his name, established predictable methods for constructing the basic tetrahydronaphthalene framework.

The evolution of aminotetralin chemistry gained momentum through pharmaceutical research efforts focused on developing new therapeutic agents. The discovery of lometraline, an aminotetralin derivative originally patented by Pfizer as an antipsychotic and antiparkinsonian agent, marked a significant milestone in demonstrating the pharmaceutical potential of this compound class. Although lometraline itself did not achieve clinical success, its structural modifications led to the development of tametraline, a potent inhibitor of dopamine and norepinephrine reuptake, which subsequently informed the discovery of the clinically successful antidepressant sertraline.

Research into chiral aminotetralins expanded significantly during the late 20th century as stereochemistry became increasingly recognized as a critical factor in drug activity and selectivity. The development of asymmetric synthesis methodologies enabled the preparation of enantiopure aminotetralin derivatives, including this compound, with high stereochemical purity. This advancement proved crucial for structure-activity relationship studies and for understanding the specific contributions of individual enantiomers to biological activity.

Process development studies have revealed the complexity of synthesizing aminotetralin derivatives with high regiochemical and stereochemical control. Research on regioisomerism in aminotetralin synthesis has identified challenges arising from bromine migration reactions during synthetic sequences, leading to mixtures of regioisomers that require sophisticated separation and purification techniques. These studies have contributed to the development of more selective synthetic methodologies and have enhanced understanding of the mechanistic pathways involved in aminotetralin formation.

Significance in Organic and Stereochemical Research

The significance of this compound in organic and stereochemical research extends beyond its immediate pharmaceutical applications to encompass broader questions of molecular recognition, synthetic methodology, and structure-property relationships. The compound serves as a model system for investigating the effects of halogen substitution on molecular conformation, electronic properties, and intermolecular interactions within rigid bicyclic frameworks.

Stereochemical investigations of aminotetralin derivatives have contributed to the establishment of new analytical methods for determining absolute configuration. Research has led to the development of a novel analytical rule that allows determination of absolute configuration at the tetralin 2-carbon position based on nuclear magnetic resonance spectroscopy patterns. This advancement demonstrates how specific structural studies can yield broadly applicable analytical tools for the organic chemistry community.

The compound's utility in asymmetric synthesis research has been demonstrated through its application as a chiral auxiliary in stereoselective organic transformations. The rigid tetrahydronaphthalene framework provides a well-defined spatial arrangement that can induce predictable stereochemical outcomes in subsequent chemical reactions. This property has made aminotetralin derivatives valuable tools for developing new asymmetric synthetic methodologies and for understanding the fundamental principles governing stereocontrol in organic reactions.

Synthetic methodological studies involving this compound have contributed to advances in palladium-catalyzed cross-coupling reactions, reductive amination procedures, and asymmetric catalysis. The bromine substituent at the 7-position provides a reactive handle for further functionalization through various transition metal-catalyzed processes, making this compound particularly valuable for synthetic organic chemists developing new bond-forming reactions.

Relationship to Other Naphthalene-Based Systems

The structural relationship between this compound and other naphthalene-based systems provides insights into the broader chemical space occupied by polycyclic aromatic compounds and their derivatives. The compound represents a specific point along the continuum of naphthalene reduction states, ranging from fully aromatic naphthalene through partially reduced tetrahydronaphthalene to fully saturated decahydronaphthalene (decalin).

Comparative studies with dihydronaphthalene (dialin) derivatives reveal the effects of saturation level on chemical reactivity and biological activity. While dihydronaphthalene compounds maintain greater aromatic character, tetrahydronaphthalene derivatives like this compound exhibit enhanced conformational flexibility in the saturated ring while preserving the electronic properties of the aromatic ring. This intermediate saturation state often provides optimal balance between molecular rigidity and functional group accessibility.

The relationship to other halogenated naphthalene systems demonstrates the influence of halogen positioning on molecular properties. Comparative analysis with compounds such as 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol reveals how different functional groups at various positions modulate solubility, reactivity, and biological activity. These structure-property relationships inform rational drug design approaches and synthetic planning strategies.

The connection to tricyclic antidepressant frameworks illustrates the evolutionary development of pharmaceutical scaffolds based on naphthalene derivatives. The historical progression from tricyclic compounds through aminotetralin intermediates to modern selective serotonin reuptake inhibitors demonstrates how systematic structural modifications of naphthalene-based systems have yielded increasingly selective and effective therapeutic agents. This evolutionary pathway highlights the continued relevance of naphthalene derivatives in contemporary drug discovery efforts.

Properties

IUPAC Name |

(1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUSWQSCHYYQQF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

- IUPAC Name : (S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Molecular Formula : C10H12BrN

- Molecular Weight : 226.11 g/mol

- CAS Number : 676135-95-8

- Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of certain enzymes and receptors involved in disease processes.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In studies involving various bacterial strains such as E. coli and S. aureus, the compound demonstrated moderate to good antimicrobial activity .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated against different cancer cell lines. It was found to exhibit significant cytotoxicity against human leukemia cells with an IC50 value indicating strong potential for further development as an anticancer agent .

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuropharmacological effects due to its structural similarity to other known neuroactive compounds. Investigations into its effects on neurotransmitter systems are ongoing .

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on human leukemia cells (CEM). The results showed an IC50 value of approximately 0.13 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against multiple strains of bacteria and fungi. The compound exhibited a zone of inhibition ranging from 10 to 29 mm against various pathogens .

Research Findings

| Activity | IC50/Zone of Inhibition | Organism/Cell Line |

|---|---|---|

| Cytotoxicity | 0.13 µM | Human leukemia cells (CEM) |

| Antimicrobial | 10 - 29 mm | Various bacterial and fungal strains |

Scientific Research Applications

Medicinal Chemistry

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has been investigated for its potential therapeutic applications:

Antidepressant Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit antidepressant effects. A study demonstrated that (S)-7-bromo derivatives could modulate neurotransmitter systems relevant to mood regulation .

Neuroprotective Effects

The compound has shown promise in neuroprotection against oxidative stress-induced neuronal damage. In vitro studies suggest that it may inhibit apoptosis in neuronal cells, thus providing a potential avenue for treating neurodegenerative diseases .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules:

Building Block for Drug Development

This compound is utilized in the synthesis of various pharmaceuticals due to its ability to undergo nucleophilic substitution reactions. This property allows for the introduction of different functional groups to create new drug candidates .

Synthesis of Heterocycles

It can also be employed in the synthesis of heterocyclic compounds, which are essential components in many biologically active molecules. Its reactivity under different conditions allows chemists to explore diverse synthetic pathways .

Materials Science

The compound's unique properties lend it to applications in materials science:

Polymer Chemistry

Research has explored the incorporation of (S)-7-bromo derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials have potential applications in coatings and composites .

Photonic Applications

Due to its structural characteristics, (S)-7-bromo-naphthalenes are investigated for their photonic properties. They can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with (R)-7-Bromo-THNA

The enantiomeric counterpart, (R)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride (CAS: 789490-65-9 ), shares identical molecular weight and elemental composition but differs in stereochemistry. Key distinctions include:

The (R)-enantiomer’s hydrochloride salt is more widely commercialized, with established safety data (e.g., acute toxicity warnings) . Both enantiomers are critical for studying stereoselective biological interactions, such as receptor binding or enzyme inhibition.

Comparison with 7-Bromo-3,3-dimethyl-THNA

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: N/A) introduces dimethyl substituents at the 3-position, altering steric and electronic properties.

The dimethyl variant is less explored but offers opportunities for structure-activity relationship (SAR) studies in drug discovery.

Comparison with Non-Brominated Analogues

Non-brominated tetralin amines, such as (S)-1,2,3,4-tetrahydro-naphthalen-1-ylamine (CAS: N/A), lack the bromine atom, resulting in reduced molecular weight (149.23 g/mol) and altered reactivity. ~1.8 for non-brominated analogues) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-7-Bromo-THNA (free base) | C₁₀H₁₁BrN | 676135-95-8 | 238.10 |

| (S)-7-Bromo-THNA HCl | C₁₀H₁₃BrClN | 676133-24-7 | 262.57 |

| (R)-7-Bromo-THNA HCl | C₁₀H₁₃BrClN | 789490-65-9 | 262.57 |

Table 2: Commercial Availability

| Supplier | Purity | Price (100 mg) | References |

|---|---|---|---|

| Aladdin Scientific | ≥95% | $379–810 | |

| American Elements | 99% | Custom pricing | |

| ECHEMI | 99% | Not disclosed |

Preparation Methods

Reduction and Amination

Step 1: Asymmetric reduction of 7-bromo-1-tetralone

The ketone group is stereoselectively reduced to the (S)-configured alcohol using asymmetric catalytic hydrogenation or chiral reducing agents.Step 2: Conversion to amine

The resulting (S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol is converted to the amine via methods such as:- Reductive amination with ammonia or amine sources

- Mitsunobu reaction followed by azide substitution and reduction

- Direct substitution of hydroxyl with amine under suitable conditions

This route leverages the availability of 7-bromo-1-tetralone (PubChem CID 252731) as a starting material.

Asymmetric Synthesis of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

According to Vulcanchem, the synthesis typically involves asymmetric methods to ensure the desired (S)-chirality. While detailed reaction conditions are proprietary, general approaches include:

- Chiral catalyst-mediated hydrogenation of 7-bromo-1-tetralone to the (S)-alcohol intermediate.

- Subsequent amination steps to introduce the amino group at the 1-position.

This approach ensures high enantiomeric excess and is preferred for applications requiring stereochemical purity.

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related tetrahydronaphthalen-1-amine derivatives have been synthesized using the following methods, which can be adapted:

Formamide Intermediate Route

- Heating (R)- or (S)-1,2,3,4-tetrahydronaphthalen-1-amine with ethyl formate at elevated temperatures (60–80°C) to form the corresponding formamide intermediate.

- Reduction of the formamide with lithium aluminum hydride to yield the amine.

This method can be adapted to the bromo-substituted analog by starting from 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine.

Carbodiimide-Mediated Coupling and Deprotection

- Use of coupling agents such as EDCI and hydroxybenzotriazole in solvents like dimethylformamide to form amide intermediates.

- Subsequent deprotection or reduction steps to yield the free amine.

Preparation Data Table

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 7-Bromo-1-tetralone | Asymmetric catalytic hydrogenation (chiral catalyst) | High (varies) | Stereoselective reduction to (S)-alcohol |

| 2 | (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Reductive amination or substitution | Moderate to high | Conversion to amine |

| 3 | (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (formamide intermediate) | Ethyl formate, 60-80°C, then LiAlH4 reduction | ~63% (reported for related compounds) | Adapted from tetrahydronaphthalen-1-amine synthesis |

Q & A

Q. What are the key structural features of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine, and how do they influence its reactivity?

The compound features a bromine atom at position 7 of the naphthalene ring and an (S)-configured amine group at position 1. The bromine enhances electrophilic substitution reactivity, while the chiral amine dictates stereoselective interactions in biological systems. The tetrahydro-naphthalene scaffold contributes to conformational rigidity, influencing binding affinity in receptor studies. Reactivity is further modulated by the electron-withdrawing bromine and nucleophilic amine .

Q. What synthetic routes are commonly employed for this compound, and how are enantiomeric purity and yield optimized?

Synthesis typically involves:

- Bromination : Electrophilic substitution on tetralin derivatives.

- Chiral resolution : Use of chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer.

- Amine protection/deprotection : To prevent side reactions during bromination. Enantiomeric purity (>95%) is achieved via chiral HPLC or crystallization with resolving agents. Yield optimization requires controlled reaction temperatures (0–25°C) and anhydrous conditions to minimize racemization .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- NMR : H and C NMR to verify bromine positioning and amine proton integration.

- Chiral HPLC : To assess enantiomeric excess (ee) using columns like Chiralpak AD-H.

- Mass spectrometry (HRMS) : For molecular weight confirmation (CHBrN, MW 226.12 g/mol) .

Advanced Research Questions

Q. How does the (S)-enantiomer differ from the (R)-enantiomer in biological activity, and what experimental approaches resolve such discrepancies?

Enantiomers often exhibit divergent binding affinities due to chiral recognition in biological targets. For example:

- In vitro assays : (S)-enantiomers may show higher affinity for serotonin receptors, while (R)-forms bind preferentially to dopaminergic targets.

- Crystallography : Resolve binding modes using protein-ligand co-crystals.

- Pharmacokinetics : Assess metabolic stability via liver microsome assays. Data contradictions (e.g., conflicting IC values) require cross-validation using orthogonal methods like surface plasmon resonance (SPR) .

Q. What strategies mitigate instability of the amine group during storage and experimental use?

- Storage : Lyophilized solid at -20°C under argon; solutions in anhydrous DMSO (≤1 mM) at -80°C.

- Stabilization : Use of HCl salts (e.g., hydrochloride derivatives) to reduce oxidation.

- In situ protection : Add 0.1% TFA in aqueous buffers to protonate the amine and prevent degradation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like GPCRs.

- QSAR : Correlate substituent effects (e.g., halogen size, amine pK) with activity trends.

- MD simulations : Assess conformational dynamics in lipid bilayers for CNS-targeting derivatives .

Methodological Recommendations

- Contradiction Analysis : When conflicting bioactivity data arise, validate using multiple cell lines (e.g., HEK293 vs. CHO) and orthogonal assays (e.g., radioligand binding vs. functional cAMP).

- Scale-Up Synthesis : Employ flow chemistry for bromination steps to enhance reproducibility and reduce byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.